molecular formula C6H8BrN3 B1522306 5-Bromo-N-ethylpyrimidin-2-amine CAS No. 4214-67-9

5-Bromo-N-ethylpyrimidin-2-amine

Cat. No. B1522306
CAS RN: 4214-67-9
M. Wt: 202.05 g/mol
InChI Key: ZTUFIYOWZJZHCU-UHFFFAOYSA-N
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Description

5-Bromo-N-ethylpyrimidin-2-amine is a chemical compound with the molecular formula C6H8BrN3 . It has a molecular weight of 202.05 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-ethylpyrimidin-2-amine consists of a pyrimidine ring which is essentially planar . The bromine and nitrogen atoms substituted to the pyrimidine ring are coplanar with the ring .


Physical And Chemical Properties Analysis

5-Bromo-N-ethylpyrimidin-2-amine is a solid at room temperature . It has a molecular weight of 202.05 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-N-ethylpyrimidin-2-amine: is a valuable intermediate in medicinal chemistry. It is used in the synthesis of various pharmaceutical compounds, particularly those that exhibit antiviral, antibacterial, and anti-inflammatory properties . Its incorporation into drug molecules can enhance their ability to interact with biological targets, such as enzymes or receptors, thereby improving therapeutic efficacy.

Agriculture

In the agricultural sector, this compound serves as a precursor in the synthesis of chemicals that protect crops. It can be used to create pesticides and herbicides that target specific pests or weeds without harming the crops themselves. This specificity is crucial for maintaining crop health and yield .

Material Science

In material science, 5-Bromo-N-ethylpyrimidin-2-amine contributes to the development of novel materials with unique properties. It can be used to synthesize polymers or coatings that are more resistant to environmental stressors, such as UV light or corrosion, thereby extending the lifespan of materials used in various industries .

Environmental Science

This compound plays a role in environmental science research by being part of the synthesis of sensors and indicators that detect pollutants. It can be used to create sensitive components in devices that monitor environmental conditions and track the presence of hazardous substances .

Analytical Chemistry

In analytical chemistry, 5-Bromo-N-ethylpyrimidin-2-amine is utilized for its reactivity in creating analytical reagents. These reagents are essential for detecting and quantifying other substances through various analytical techniques, such as chromatography or spectroscopy .

Biochemistry Research

Lastly, in biochemistry research, this compound is used to study and mimic biological processes. It can be a part of the synthesis of analogs of nucleotides or other biomolecules, which are then used to understand biological mechanisms or to develop new therapeutic strategies .

Safety and Hazards

Safety data for 5-Bromo-N-ethylpyrimidin-2-amine suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .

properties

IUPAC Name

5-bromo-N-ethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3/c1-2-8-6-9-3-5(7)4-10-6/h3-4H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUFIYOWZJZHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675146
Record name 5-Bromo-N-ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4214-67-9
Record name 5-Bromo-N-ethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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